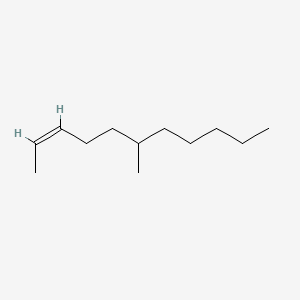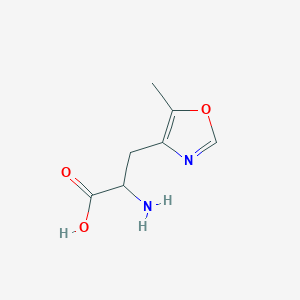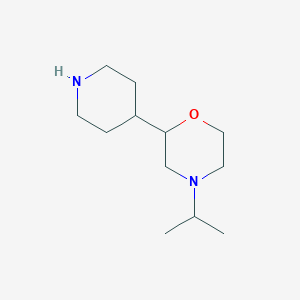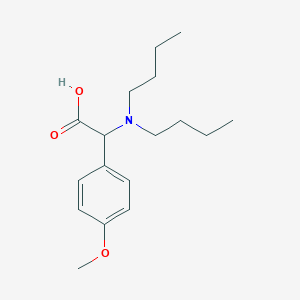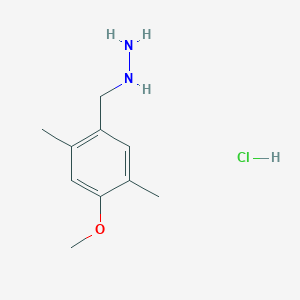
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydrazine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include azides, amines, and substituted benzyl derivatives .
Scientific Research Applications
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action for (4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylphenethyl)hydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- (3,5-Dimethylbenzyl)hydrazine hydrochloride
Uniqueness
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H17ClN2O |
|---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-7-5-10(13-3)8(2)4-9(7)6-12-11;/h4-5,12H,6,11H2,1-3H3;1H |
InChI Key |
JLTHKAZAAGIOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






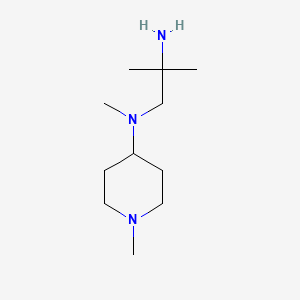
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)
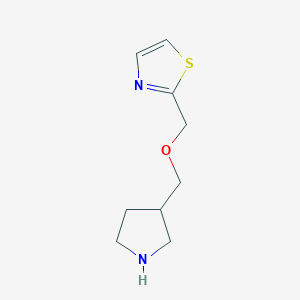
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
